molecular formula C7H13NO2 B13359017 (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid CAS No. 309757-06-0

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid

Cat. No.: B13359017
CAS No.: 309757-06-0
M. Wt: 143.18 g/mol
InChI Key: HGFKBSQTLAGTNI-VDTYLAMSSA-N
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Description

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid is a cyclic β-amino acid featuring a cyclopentane backbone with stereospecific amino and methyl substituents. Its unique stereochemistry and rigid cyclic structure make it a valuable scaffold in medicinal chemistry, particularly in designing integrin ligands and peptide mimics . The compound is synthesized via established procedures involving stereoselective ring-opening or enzymatic resolution .

Properties

CAS No.

309757-06-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

HGFKBSQTLAGTNI-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CC1CCCC1(C(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors and Catalysts

The preparation of this compound predominantly employs asymmetric synthesis strategies to ensure the correct stereochemistry at the 1 and 2 positions of the cyclopentane ring. These methods typically involve:

  • Chiral auxiliaries or catalysts : These induce stereoselectivity during key bond-forming steps, such as alkylation or cyclization.

  • Alkylation of chiral glycine equivalents : This approach introduces the methyl substituent at the 2-position while preserving stereochemical integrity.

  • Cyclization reactions : Forming the cyclopentane ring with the desired stereochemistry is a critical step, often achieved by intramolecular cyclization of appropriately substituted precursors.

For example, asymmetric alkylation of glycine derivatives followed by ring closure has been reported as an efficient route to related cyclopentane β-amino acids, which can be adapted for the 1-amino-2-methyl substitution pattern.

Parallel Kinetic Resolution Strategies

Parallel kinetic resolution has been utilized to prepare stereoisomeric amino acid derivatives bearing cyclopentane rings. This method involves selectively reacting one enantiomer of a racemic mixture faster than the other, allowing for the isolation of both enantiomers in high enantiomeric purity.

A study demonstrated the preparation of methyl 2-amino-5-tert-butylcyclopentane-1-carboxylates via parallel kinetic resolution of methyl 5-tert-butylcyclopentene-1-carboxylate, which can be conceptually extended to the synthesis of 1-amino-2-methylcyclopentanecarboxylic acid derivatives by modifying substituents and reaction conditions.

Enantioselective Functionalization of Cyclopentane Rings

Another approach involves the enantioselective functionalization of preformed cyclopentane rings. This includes:

Such methods have been reported for the synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives, which share similar synthetic challenges and strategies with the target compound.

Industrial Scale Considerations

Industrial production of this compound would likely employ scalable asymmetric synthesis techniques, including:

These methods ensure the compound's availability for pharmaceutical and research applications at scale.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Challenges
Asymmetric synthesis using chiral auxiliaries High stereoselectivity; well-established protocols Precise control of stereochemistry Multi-step synthesis; cost of chiral auxiliaries
Parallel kinetic resolution Simultaneous access to both enantiomers Efficient use of racemic mixtures Requires careful kinetic control
Enantioselective cyclopentane functionalization Direct modification of cyclopentane scaffold Flexibility in substituent introduction Regio- and stereoselectivity challenges
Industrial scale asymmetric synthesis Scalable; continuous flow technology High yield and purity at scale Requires process optimization and catalyst recovery

Summary Table of Key Literature Sources

Reference Focus Area Contribution to Preparation Methods
Davies et al., 2003 Parallel kinetic resolution of cyclopentane derivatives Demonstrated efficient synthesis of stereoisomeric amino acid derivatives via kinetic resolution
Peelen et al., 2004 Enantioselective synthesis of 4,4-disubstituted aminocyclopentanes Provided synthetic routes and characterization of cyclopentane β-amino acids with defined stereochemistry
Commercial synthesis overview, 2024 Asymmetric synthesis and industrial production considerations Described synthetic strategies and scale-up approaches for related cyclopentane amino acids

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane-Based Amino Acids

(a) 1-Amino-1-cyclopentanecarboxylic Acid
  • Structure : Lacks the methyl group at position 2.
  • Properties : Molecular weight 129.15 g/mol, melting point 320–322°C (decomposes) .
  • Applications: Used as a constrained amino acid in peptide synthesis but shows lower integrin-binding affinity compared to methyl-substituted analogs .
(b) cis-2-Amino-1-cyclopentanecarboxylic Acid
  • Properties : Molecular weight 129.15 g/mol, melting point 218–220°C .
  • Comparison : The absence of the methyl group reduces steric hindrance, altering receptor-binding profiles in integrin assays .
(c) 1-Amino-2-hydroxycyclopentanecarboxylic Acid
  • Structure : Hydroxyl group replaces the methyl substituent.
  • Biological Relevance : Shows antitumor and antimicrobial activity, unlike the methyl-substituted analog, which primarily targets integrins .

Cyclopropane-Based Analogs

(1S,2R)-2-Aminocyclopropanecarboxylic Acid
  • Structure: Smaller cyclopropane ring with amino and carboxyl groups.
  • Properties : Molecular weight 101.10 g/mol, melting point 257°C (decomposes) .
  • Conformational Impact : The strained cyclopropane ring imposes greater rigidity, limiting its utility in flexible peptide designs compared to cyclopentane derivatives .

Stereoisomeric Comparisons

(1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic Acids

  • Properties : Both isomers have a molecular weight of 129.15 g/mol but differ in melting points: 172.1°C (decomposes) for (1R,3S) and 192°C (decomposes) for (1S,3R) .
  • Functional Impact : Altered stereochemistry at position 3 reduces compatibility with αvβ3 integrin receptors, highlighting the critical role of the (1S,2R) configuration in ligand specificity .

Physicochemical Properties and Stability

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Stability/Safety Concerns
(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Not reported Requires handling in ventilated areas
cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 218–220 Stable under inert conditions
(1S,2R)-2-Aminocyclopropanecarboxylic acid C₄H₇NO₂ 101.10 257 (dec.) High thermal stability
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 172.1 (dec.) Sensitive to acidic conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-1-amino-2-methylcyclopentanecarboxylic acid, and how do stereochemical impurities affect yield?

  • Methodological Answer : The synthesis typically involves enantioselective strategies such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, cyclopentane ring formation can be achieved via intramolecular aldol condensation using L-proline as a catalyst to enforce the (1S,2R) configuration . Key challenges include minimizing racemization during carboxylic acid activation (e.g., using EDCI/HOBt coupling) and isolating stereoisomers via chiral HPLC (e.g., Chiralpak® AD-H column with hexane/isopropanol gradients) . Impurities >2% in enantiomeric excess (ee) can reduce biological activity by 30–50% in receptor-binding assays .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, compare experimental NMR coupling constants (e.g., 3JHH^3J_{HH} for cyclopentane protons) with density functional theory (DFT)-calculated values. For instance, the (1S,2R) configuration exhibits distinct 1^1H-NMR splitting patterns (δ 1.2–2.8 ppm, multiplet integration ratios) due to restricted cyclopentane ring puckering . Polarimetry or circular dichroism (CD) can further confirm optical activity, with [α]D25^{25}_D typically ranging +15° to +25° for the pure enantiomer .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : C18 reverse-phase column (ACN/0.1% TFA gradient) to detect hydrolyzed byproducts (e.g., methyl ester degradation).
  • Karl Fischer titration : Ensure water content <0.5% to prevent stability issues.
  • Elemental analysis : Carbon/nitrogen ratios should deviate <0.3% from theoretical values (C7_7H13_{13}NO2_2) .

Advanced Research Questions

Q. How does the (1S,2R) stereochemistry influence interactions with biological targets compared to other enantiomers?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the (1S,2R) configuration forms a hydrogen bond network with the catalytic triad of enzymes like aminopeptidases (Ki_i = 12 nM vs. 220 nM for the (1R,2S) enantiomer) . Pharmacophore mapping shows the methyl group at C2 enhances hydrophobic interactions with binding pockets, increasing selectivity by 4-fold over non-methylated analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent effects : Activity in DMSO vs. aqueous buffer can vary IC50_{50} by 10–100× due to aggregation. Use dynamic light scattering (DLS) to confirm monomeric dispersion .
  • Enantiomeric cross-contamination : Re-evaluate "inactive" samples via chiral HPLC; even 5% impurity can mask true activity .
  • Cell-line variability : Standardize assays using CRISPR-edited lines (e.g., HEK293T with overexpressed target receptors) .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole (e.g., logP reduction from 1.8 to 0.9 improves solubility).
  • Methyl group halogenation : Fluorine at C2 increases metabolic half-life (t1/2_{1/2} from 2.1 to 6.8 h in liver microsomes) while maintaining IC50_{50} <50 nM .
  • Pro-drug strategies : Ethyl esterification enhances BBB penetration (brain/plasma ratio = 0.8 vs. 0.1 for the free acid) .

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